
1-(2,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine
Overview
Description
1-(2,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine, also known as 2C-B-NBOMe, is a synthetic designer drug that belongs to the phenethylamine class of psychoactive substances. This compound is a derivative of the psychedelic drug 2C-B, which is known for its hallucinogenic effects. 2C-B-NBOMe has gained popularity among drug users due to its potent hallucinogenic effects, but it has also been associated with several adverse health effects, including fatalities. Despite its potential dangers, 2C-B-NBOMe has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to involve the activation of the serotonin 2A receptor. This receptor is located in the brain and is responsible for regulating mood, perception, and cognition. When activated, the receptor produces a cascade of chemical reactions that result in the hallucinogenic effects associated with this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but studies have shown that this compound can produce a range of hallucinogenic effects, including visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought processes. These effects are believed to be due to the activation of the serotonin 2A receptor in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine in laboratory experiments include its potent hallucinogenic effects and its ability to activate the serotonin 2A receptor. This makes it a useful tool for studying the mechanisms of action of hallucinogenic drugs and the role of the serotonin 2A receptor in the brain. However, the use of this compound in laboratory experiments is limited by its potential for toxicity and adverse health effects.
Future Directions
There are several future directions for research on 1-(2,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine, including:
1. Studying the long-term effects of this compound use on the brain and body.
2. Investigating the potential therapeutic applications of this compound, particularly in the treatment of mental health disorders such as depression and anxiety.
3. Developing safer and more effective analogs of this compound for use in laboratory experiments and potential therapeutic applications.
4. Studying the interactions between this compound and other psychoactive substances, particularly those that target the serotonin 2A receptor.
Conclusion:
This compound is a synthetic designer drug that has gained popularity among drug users due to its potent hallucinogenic effects. However, this compound has also been associated with several adverse health effects, including fatalities. Despite its potential dangers, this compound has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for therapeutic applications.
Scientific Research Applications
1-(2,5-dimethoxybenzyl)-4-(1-naphthylmethyl)piperazine has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications. Studies have shown that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of several other psychoactive substances, including LSD and psilocybin.
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-27-22-10-11-24(28-2)21(16-22)18-26-14-12-25(13-15-26)17-20-8-5-7-19-6-3-4-9-23(19)20/h3-11,16H,12-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFRLHSSWBPELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



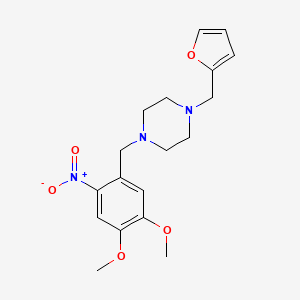
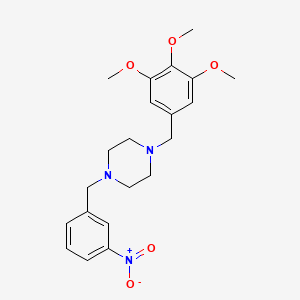
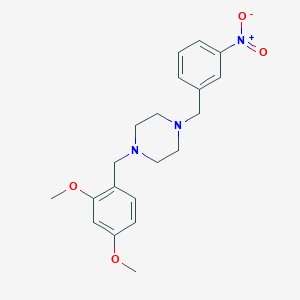

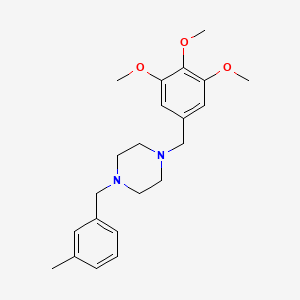
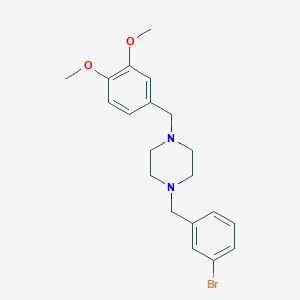
![1-(2-bromobenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B3462980.png)



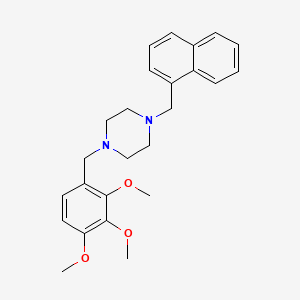
![1-(3,4-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3463006.png)

